3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
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Description
Scientific Research Applications
Organic Synthesis Applications
The synthesis of complex organic molecules often leverages compounds like "3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one" as key intermediates or starting materials. For instance, in the synthesis of (±)-4-Prenylpterocarpin, a method involving the coupling of chromenes to yield products with significant biological activities is reported. This showcases the compound's role in facilitating the construction of molecules with potential pharmacological applications (Coelho et al., 1992).
Phototransformation and Novel Scaffolds
Phototransformation studies involving chromenones reveal the potential to generate exotic tetracyclic scaffolds through regioselective photocyclisation. These findings highlight the versatility of such compounds in synthesizing novel organic structures, which could have implications in material science and drug development (Khanna et al., 2015).
Antibacterial Applications
Research into the antibacterial properties of synthesized derivatives of chromen-2-one demonstrates significant bacteriostatic and bactericidal activities against various bacterial strains. These findings suggest the compound's utility in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Novel Compound Synthesis with Antimicrobial Activity
The synthesis and characterization of novel compounds, including those derived from chromen-2-one, show promising antimicrobial activity. This underscores the potential of such compounds in medicinal chemistry, particularly in the design of new drugs with antibacterial and antifungal properties (Mandala et al., 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(21)11-24-16-8-9-17-13(2)19(20(22)25-18(17)10-16)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHYPHXAPNBFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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